Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate
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Overview
Description
Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 5-formyl-4-hydroxypyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Scientific Research Applications
Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxypyridinyl moiety can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate
- Tert-butyl 4-(4-hydroxypyridin-2-yl-3,5,6-d3)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both formyl and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
1393567-00-4 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-formyl-4-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-6-4-5-11-7-12(18)10(9-17)8-16-11/h7-9H,4-6H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
LKPDVDNSNBOJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=O)C(=CN1)C=O |
Origin of Product |
United States |
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